2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
2-(Ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a heterocyclic compound featuring a pyrimidinone core substituted with ethylsulfanyl, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Ethylsulfanyl Substitution: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or ethylsulfanyl chloride.
Phenyl Substitution: The phenyl group can be introduced through various methods, including Suzuki coupling or direct arylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced under specific conditions to yield dihydropyrimidinones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone .
- 2-(Ethylsulfanyl)-3-(4-methylphenyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone .
Uniqueness
2-(Ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties compared to its methylsulfanyl analog . The trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-ethylsulfanyl-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-2-20-12-17-10(13(14,15)16)8-11(19)18(12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOQSYITUUWOQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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